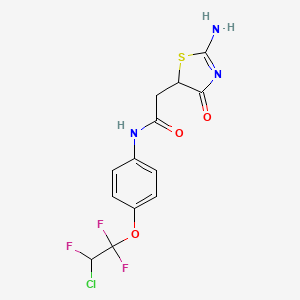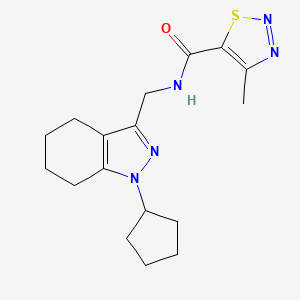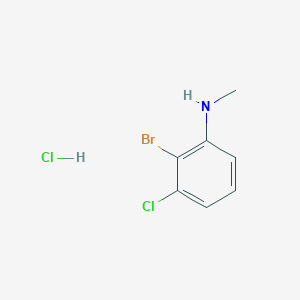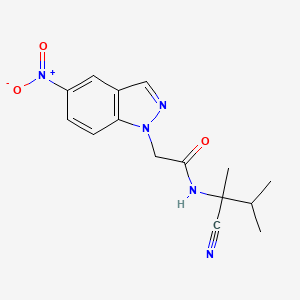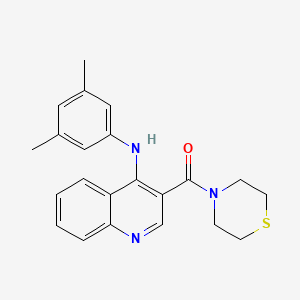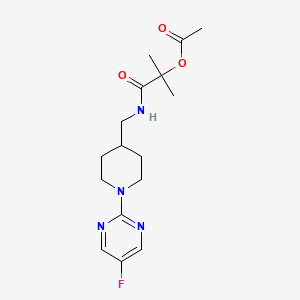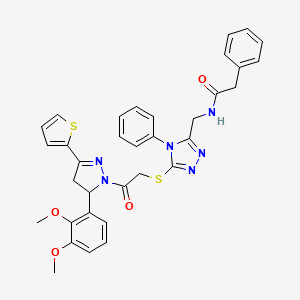![molecular formula C15H15N5O3 B2663367 9-(3-hydroxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 946225-98-5](/img/structure/B2663367.png)
9-(3-hydroxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3-hydroxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C15H15N5O3 and its molecular weight is 313.317. The purity is usually 95%.
The exact mass of the compound 9-(3-hydroxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 9-(3-hydroxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-(3-hydroxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anti-Inflammatory Activity
A study by Kaminski et al. (1989) demonstrates the anti-inflammatory activity of compounds based on the pyrimidopurinedione ring system, including analogues of 9-(3-hydroxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione. These compounds exhibit significant anti-inflammatory effects in the adjuvant-induced arthritis rat model, comparable to naproxen, and demonstrate cyclooxygenase inhibitory activity without inducing gastric ulceration or ocular toxicity (Kaminski et al., 1989).
Synthesis and Modification
Research by Šimo et al. (1995, 1998, 2000) focuses on synthesizing and modifying various pyrimido[2,1-f]purine derivatives. These studies elaborate on the methods to obtain different substituents on the purine ring, exploring the chemical properties and potential applications of these derivatives (Šimo et al., 1995); (Šimo et al., 1998); (Šimo et al., 2000).
Affinity for Adenosine Receptors
Szymańska et al. (2016) explored the affinity of pyrimidopurinediones for adenosine receptors, finding significant selectivity and potency in certain derivatives. These findings suggest potential therapeutic applications in neurological and other disorders (Szymańska et al., 2016).
Electrochemical Properties
Cleary et al. (1981) studied the electrochemical oxidation of 9-methylxanthine, a related compound, shedding light on the electrochemical behaviors of purine derivatives, which could have implications for the development of new materials or analytical techniques (Cleary et al., 1981).
Ionization and Methylation Reactions
Rahat et al. (1974) investigated the ionization and methylation reactions of purine-6,8-diones. Understanding these chemical processes is crucial for the synthesis of various purine derivatives and for potential applications in drug design (Rahat et al., 1974).
Interaction with Nucleophilic Reagents
Higashino et al. (1982) focused on the reaction of purine derivatives with nucleophilic reagents. This research is significant for comprehending how these compounds can be chemically modified, which is essential for creating new pharmaceuticals and research tools (Higashino et al., 1982).
Propriétés
IUPAC Name |
9-(3-hydroxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O3/c1-18-12-11(13(22)17-15(18)23)20-7-3-6-19(14(20)16-12)9-4-2-5-10(21)8-9/h2,4-5,8,21H,3,6-7H2,1H3,(H,17,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFIVYMPBGBPDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N3CCCN(C3=N2)C4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-(3-hydroxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

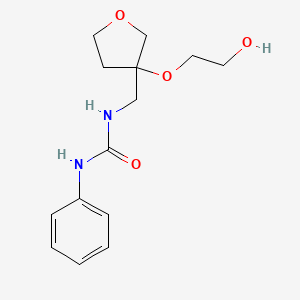
![1-((1H-imidazol-4-yl)sulfonyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-diazepane](/img/structure/B2663286.png)
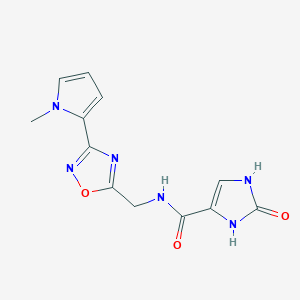
![2,2-Difluorospiro[2.5]octane-6-sulfonyl chloride](/img/structure/B2663289.png)
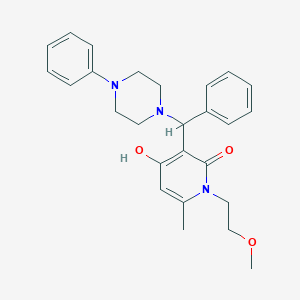
![N-(1,3-benzodioxol-5-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2663291.png)
![N'-[(2-chloro-4-fluorobenzyl)oxy]-N-(3-cyano-4-methoxy-2-pyridinyl)iminoformamide](/img/structure/B2663292.png)
